molecular formula C19H13NO5 B5640809 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate

2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate

Cat. No.: B5640809
M. Wt: 335.3 g/mol
InChI Key: UMYJOZGSKMXNIM-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate is a complex organic compound that features a benzofuran ring fused with a phthalimide moiety

Chemical Reactions Analysis

2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Scientific Research Applications

2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-Dioxoisoindolin-2-yl)ethyl benzofuran-2-carboxylate include other N-isoindoline-1,3-dione derivatives and benzofuran derivatives. These compounds share similar structural features but may differ in their specific functional groups and reactivity. For example:

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both the isoindoline and benzofuran moieties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5/c21-17-13-6-2-3-7-14(13)18(22)20(17)9-10-24-19(23)16-11-12-5-1-4-8-15(12)25-16/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYJOZGSKMXNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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